molecular formula C18H17FN2O B250690 N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide

Katalognummer: B250690
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: RKLXSVPYIHTNAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-sec-butylphenyl)-4-cyano-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Sunitinib was first synthesized in 1998 by Pfizer Inc. and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

Wirkmechanismus

Sunitinib binds to the ATP-binding site of receptor tyrosine kinases and inhibits their activity. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The inhibition of PDGFR and KIT leads to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
Sunitinib has been shown to have both biochemical and physiological effects. Biochemically, Sunitinib inhibits multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis. Physiologically, Sunitinib has been shown to decrease tumor size and improve overall survival in patients with renal cell carcinoma and gastrointestinal stromal tumors.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using Sunitinib in lab experiments include its specificity for receptor tyrosine kinases, its ability to inhibit angiogenesis, tumor growth, and metastasis, and its proven efficacy in clinical trials. The limitations of using Sunitinib in lab experiments include its cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.

Zukünftige Richtungen

Future research on Sunitinib should focus on understanding its mechanism of action, identifying potential biomarkers for patient selection, and exploring its potential use in combination with other drugs. Other potential future directions include the development of new Sunitinib derivatives with improved specificity and efficacy, and the investigation of Sunitinib's potential use in the treatment of other types of cancer.
Conclusion:
Sunitinib is a small molecule drug that has gained significant attention in the field of cancer research due to its potential to inhibit the growth of cancer cells. Its ability to inhibit multiple receptor tyrosine kinases, leading to the inhibition of angiogenesis, tumor growth, and metastasis, has made it an attractive target for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential use in combination with other drugs and in the treatment of other types of cancer.

Synthesemethoden

Sunitinib is synthesized through a multistep process that involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methyl-2-butanol in the presence of sulfuric acid to form 4-chloro-3-nitrobenzyl-2-methyl-2-butyl ether. This intermediate is then reduced with palladium on charcoal and hydrogen to form 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether. The final step involves the reaction of 4-chloro-3-aminobenzyl-2-methyl-2-butyl ether with 4-cyano-2-fluorobenzoyl chloride in the presence of triethylamine to form Sunitinib.

Wissenschaftliche Forschungsanwendungen

Sunitinib has been extensively studied for its anti-cancer properties. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). The inhibition of these receptors leads to the inhibition of angiogenesis, tumor growth, and metastasis.

Eigenschaften

Molekularformel

C18H17FN2O

Molekulargewicht

296.3 g/mol

IUPAC-Name

N-(2-butan-2-ylphenyl)-4-cyano-2-fluorobenzamide

InChI

InChI=1S/C18H17FN2O/c1-3-12(2)14-6-4-5-7-17(14)21-18(22)15-9-8-13(11-20)10-16(15)19/h4-10,12H,3H2,1-2H3,(H,21,22)

InChI-Schlüssel

RKLXSVPYIHTNAJ-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Kanonische SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)C#N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.